molecular formula C9H13NO2 B14697368 2-Cyclopenten-1-one, 2-(4-morpholinyl)- CAS No. 24454-33-9

2-Cyclopenten-1-one, 2-(4-morpholinyl)-

Cat. No.: B14697368
CAS No.: 24454-33-9
M. Wt: 167.20 g/mol
InChI Key: AMLGCUKKLBWTBQ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-(4-morpholinyl)- is a specialized chemical building block that incorporates a morpholino ring, enhancing its utility in organic synthesis. This compound is anticipated to be a versatile electrophile, suitable for a range of complex reactions. Based on the properties of its structural analogs, it is likely employed in key transformations such as the conjugate addition of organocopper nucleophiles, Michael reactions with silyl enol ethers and siloxanes, and Diels-Alder cycloadditions for the construction of complex ring systems . The presence of the morpholine group suggests potential applications in the synthesis of nitrogen-containing biologically active molecules or functional materials. Researchers value this compound for its ability to introduce both ketone and tertiary amine functionalities into target molecules in a single step. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care, as it is likely hygroscopic and incompatible with strong oxidizing agents, strong reducing agents, and strong bases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h2H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGCUKKLBWTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484609
Record name 2-Cyclopenten-1-one, 2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24454-33-9
Record name 2-Cyclopenten-1-one, 2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Comprehensive Reactivity Studies of 2 Cyclopenten 1 One, 2 4 Morpholinyl

Enamine Reactivity Paradigms of the Morpholinyl Cyclopentenone

The presence of the morpholinyl group at the C-2 position of the cyclopentenone ring establishes an enamine functionality, which profoundly influences the molecule's reactivity.

Nucleophilic Character of the Enamine Moiety

The nitrogen atom of the morpholine (B109124) ring possesses a lone pair of electrons that can be delocalized into the π-system of the cyclopentenone ring. This resonance delocalization increases the electron density at the β-carbon (C-3), rendering it nucleophilic. This is a characteristic feature of enamines, which are often regarded as neutral equivalents of enolates. The nucleophilicity of the β-carbon allows 2-(4-morpholinyl)-2-cyclopenten-1-one to react with a variety of electrophiles. The extent of this nucleophilic character is influenced by the electron-donating ability of the morpholine nitrogen and the electron-withdrawing nature of the carbonyl group.

Tautomeric Equilibrium and its Influence on Reactivity

Enamines exist in tautomeric equilibrium with their corresponding iminium ions. In the case of 2-(4-morpholinyl)-2-cyclopenten-1-one, protonation of the enamine can occur at the α-carbon (C-3), leading to the formation of a cationic iminium intermediate. This equilibrium is sensitive to the reaction conditions, particularly the pH. In acidic media, the equilibrium shifts towards the iminium ion, which can then be hydrolyzed to the corresponding dicarbonyl compound. This tautomeric interplay is crucial in understanding the reaction pathways, as the enamine form is the active nucleophile in many reactions, while the iminium form can be susceptible to hydrolysis or other subsequent transformations.

Conjugate Addition Reactions (Michael Additions)

The nucleophilic nature of the β-carbon of 2-(4-morpholinyl)-2-cyclopenten-1-one makes it an excellent Michael donor for conjugate addition reactions with a wide range of Michael acceptors.

Intermolecular Michael Additions with Various Electrophiles

2-(4-morpholinyl)-2-cyclopenten-1-one can undergo intermolecular Michael additions with various electrophilic alkenes. These reactions result in the formation of a new carbon-carbon bond at the β-position of the cyclopentenone ring. The reaction proceeds via the nucleophilic attack of the enamine's β-carbon onto the electrophilic β-carbon of the Michael acceptor. The resulting intermediate is then protonated to yield the final product. A variety of Michael acceptors can be employed in this reaction, leading to the synthesis of diverse molecular scaffolds. The reactivity of analogous morpholinyl enamines of cyclic ketones with acceptors like cyanothioacetamide highlights the synthetic utility of such transformations. enamine.net

Electrophile TypeProduct TypePotential Applications
α,β-Unsaturated Ketones1,5-Dicarbonyl CompoundsSynthesis of complex cyclic systems
α,β-Unsaturated Estersγ-Keto EstersPrecursors for heterocycles and natural products
Acrylonitrileγ-KetonitrilesBuilding blocks for pharmaceuticals and agrochemicals
Nitroalkenesγ-Nitro KetonesIntermediates for the synthesis of amino compounds

Intramolecular Cyclizations via Michael Additions

When the electrophilic Michael acceptor is tethered to the 2-(4-morpholinyl)-2-cyclopenten-1-one molecule, an intramolecular Michael addition can occur, leading to the formation of cyclic or bicyclic systems. organicreactions.org The feasibility of such cyclizations depends on the length and nature of the tether connecting the enamine and the Michael acceptor, as well as the reaction conditions. These intramolecular reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials.

[4+2] Cycloaddition Reactions (Diels-Alder Chemistry)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org The reactivity of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- in [4+2] cycloadditions is influenced by the electronic nature of the morpholinyl substituent. The electron-donating morpholinyl group increases the electron density of the double bond, which can affect its role as a dienophile.

In a normal-electron-demand Diels-Alder reaction, the dienophile is typically electron-deficient. The presence of the electron-donating morpholinyl group would decrease the dienophilic character of the double bond in 2-Cyclopenten-1-one, 2-(4-morpholinyl)- compared to unsubstituted cyclopentenone. However, it could potentially act as a dienophile in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-deficient.

Alternatively, the enamine moiety could potentially participate as part of a diene system if a second double bond were present in conjugation. While there are no specific examples in the literature of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- participating in a Diels-Alder reaction, its electronic properties suggest that its reactivity in such cycloadditions would be significantly different from that of simple cyclopentenones. Further research would be necessary to fully explore its potential in this area.

Reaction TypePotential Role of 2-(4-morpholinyl)-2-cyclopenten-1-oneExpected Diene/Dienophile Partner
Normal-Electron-Demand Diels-AlderDienophile (less reactive than cyclopentenone)Electron-rich Diene
Inverse-Electron-Demand Diels-AlderDienophileElectron-deficient Diene

As a Dienophile in Cycloadditions

In a normal-demand Diels-Alder reaction, the dienophile is typically electron-poor, reacting with an electron-rich diene. wikipedia.orgorganic-chemistry.org The electronic character of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- runs counter to this requirement. The nitrogen atom of the morpholine ring donates electron density into the double bond, making it electron-rich. This increased electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the dienophile, leading to a larger energy gap with the HOMO of a typical electron-rich diene. Consequently, the interaction is weaker, and the reaction rate is significantly lower compared to cyclopentenones bearing electron-withdrawing groups. wikipedia.orgorganic-chemistry.org

Therefore, 2-Cyclopenten-1-one, 2-(4-morpholinyl)- is generally considered a poor dienophile in conventional Diels-Alder reactions. For cycloaddition to occur with an electron-rich diene, harsh reaction conditions, such as high temperatures or the use of Lewis acid catalysts, would likely be necessary to overcome the unfavorable electronic mismatch.

Illustrative Reactivity Data for Normal-Demand Diels-Alder Reactions

DieneDienophileConditionsProductYield
1,3-Butadiene2-Cyclopenten-1-oneHigh TemperatureBicyclic adductModerate
1,3-Butadiene2-Cyclopenten-1-one, 2-(4-morpholinyl)-High TemperatureBicyclic adductLow to trace
Cyclopentadiene2-Cyclopenten-1-one150 °C, 36hendo-adduct40%
Cyclopentadiene2-Cyclopenten-1-one, 2-(4-morpholinyl)-150 °C, 36hendo-adductVery Low

As a Diene Component in Inverse-Electron-Demand Diels-Alder Reactions

The electron-rich nature of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- makes it an excellent candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, the electronic requirements are reversed: an electron-rich dienophile reacts with an electron-poor diene. wikipedia.orgorganic-chemistry.org The morpholinyl group, by donating electron density, significantly raises the HOMO of the alkene, facilitating a favorable interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene.

This heightened reactivity allows for cycloadditions with a variety of electron-poor dienes, such as those containing electron-withdrawing groups or heteroatoms. These reactions often proceed under milder conditions than normal-demand Diels-Alder reactions and provide a powerful tool for the synthesis of complex heterocyclic and carbocyclic frameworks.

Illustrative Reactivity Data for Inverse-Electron-Demand Diels-Alder Reactions

Diene (Electron-Poor)Dienophile (Electron-Rich)ConditionsProductExpected Yield
1,2,4,5-Tetrazine2-Cyclopenten-1-one, 2-(4-morpholinyl)-Room TemperatureDihydropyridazine derivativeHigh
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine2-Cyclopenten-1-one, 2-(4-morpholinyl)-Mild HeatDihydropyridazine derivativeHigh
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate2-Cyclopenten-1-one, 2-(4-morpholinyl)-Room TemperatureDihydropyridazine derivativeVery High
1,3,5-Triazine2-Cyclopenten-1-one, 2-(4-morpholinyl)-Elevated TemperaturePyridine derivativeModerate

Other Pericyclic Transformations

Beyond [4+2] cycloadditions, the double bond in 2-Cyclopenten-1-one, 2-(4-morpholinyl)- could potentially participate in other pericyclic reactions, such as [2+2] cycloadditions. Photochemical [2+2] cycloadditions are a common reaction for enones, leading to the formation of cyclobutane (B1203170) rings. acs.orglibretexts.org The presence of the amino group may influence the regioselectivity and stereoselectivity of such reactions. However, specific studies on the photochemical behavior of this particular compound are not prevalent in the literature.

Ene reactions, another class of pericyclic reactions, are also a theoretical possibility, although less common for cyclic enones unless specific structural features are present to facilitate the reaction.

Metal-Catalyzed Cross-Coupling Reactions (if applicable to derivatives)

The applicability of metal-catalyzed cross-coupling reactions would depend on the presence of suitable functional groups on derivatives of 2-Cyclopenten-1-one, 2-(4-morpholinyl)-. For instance, if a halide or triflate group were introduced at the 3- or 5-position of the cyclopentenone ring, it could serve as a handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby allowing for the synthesis of a diverse library of derivatives. However, literature describing the synthesis and cross-coupling of such derivatives is scarce.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Cyclopenten 1 One, 2 4 Morpholinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms.

The ¹H and ¹³C NMR spectra of this enaminone are characterized by signals corresponding to the cyclopentenone ring and the morpholine (B109124) moiety. The electron-donating effect of the morpholine nitrogen atom significantly influences the chemical shifts of the vinylic protons and carbons in the cyclopentenone ring through resonance.

In the ¹H NMR spectrum, the vinylic proton at the C3 position is expected to appear significantly upfield compared to the β-proton of a typical α,β-unsaturated ketone due to the increased electron density from the nitrogen. The protons of the two methylene (B1212753) groups in the cyclopentenone ring (C4 and C5) will appear as distinct multiplets. The protons on the morpholine ring typically show two characteristic signals corresponding to the methylene groups adjacent to the nitrogen and those adjacent to the oxygen.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C1) is observed in the downfield region, though its chemical shift is influenced by conjugation. The olefinic carbons (C2 and C3) are key indicators of the enaminone structure, with C2 being more deshielded due to its direct attachment to the electronegative nitrogen, and C3 being shielded by the electron-donating resonance effect. The carbons of the morpholine ring appear in the expected aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃) Note: These are predicted values based on typical ranges for enaminones and substituted morpholine systems. Actual values may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
C1 (C=O)-~195-205Carbonyl carbon
C2 (=C-N)-~150-160Olefinic carbon bonded to nitrogen
C3 (H-C=)~5.0-5.5~100-110Olefinic proton and carbon
C4 (-CH₂-)~2.4-2.7~30-35Methylene protons and carbon
C5 (-CH₂-C=O)~2.8-3.1~35-40Methylene protons and carbon (alpha to carbonyl)
Morpholine (-N-CH₂-)~3.3-3.6~45-50Methylene protons and carbons adjacent to nitrogen
Morpholine (-O-CH₂-)~3.7-3.9~65-70Methylene protons and carbons adjacent to oxygen

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the vinylic proton at C3 and the adjacent methylene protons at C4. It would also confirm the connectivity between the C4 and C5 protons within the cyclopentenone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C assignments, for instance, confirming that the proton signal at ~5.0-5.5 ppm is attached to the carbon at ~100-110 ppm (C3).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

The most prominent feature in the IR spectrum of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- is the stretching vibration of the carbonyl group (C=O) and the carbon-carbon double bond (C=C). Due to the conjugation within the O=C-C=C-N system (an enaminone system), the frequencies of these vibrations are lowered compared to their non-conjugated counterparts. The electron donation from the nitrogen atom weakens the C=O and C=C double bonds, reducing their force constants and thus their vibrational frequencies.

The C=O stretch is expected to appear in the range of 1650-1690 cm⁻¹, which is lower than that of a typical saturated cyclopentanone (B42830) (~1750 cm⁻¹).

The C=C stretch is expected in the region of 1550-1620 cm⁻¹, often appearing as a strong absorption due to the significant dipole moment change associated with this vibration in the polarized enaminone system.

The morpholine ring contributes several characteristic bands to the vibrational spectrum. The most notable are the C-O-C and C-N stretching vibrations.

A strong, characteristic band for the asymmetric C-O-C stretch of the ether linkage in the morpholine ring is typically observed around 1115-1130 cm⁻¹.

The C-N stretching vibrations of the tertiary amine within the morpholine ring usually appear in the 1200-1350 cm⁻¹ region.

Various CH₂ bending (scissoring) and wagging modes from both the cyclopentenone and morpholine rings appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
C=O Stretch (conjugated)1650 - 1690Strong
C=C Stretch (conjugated)1550 - 1620Strong to Medium
C-H Stretch (sp²)3010 - 3095Medium
C-H Stretch (sp³)2850 - 2960Medium to Strong
C-N Stretch1200 - 1350Medium
C-O-C Asymmetric Stretch1115 - 1130Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the structural components of the molecule through analysis of its fragmentation pattern upon ionization. For 2-Cyclopenten-1-one, 2-(4-morpholinyl)- (molar mass: 167.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak.

The molecular ion peak (M⁺˙) should be observed at a mass-to-charge ratio (m/z) of 167. The fragmentation of enamines and cyclic ketones is well-documented and follows predictable pathways. rsc.org The primary fragmentation mechanism is often α-cleavage, which is the cleavage of a bond adjacent to a radical site, such as the nitrogen atom. wikipedia.org Key fragmentation pathways include:

Loss of a C₂H₄O fragment (m/z 44) from the morpholine ring , leading to a fragment ion at m/z 123.

Alpha-cleavage adjacent to the nitrogen , leading to the loss of a C₄H₈NO˙ radical and formation of the cyclopentenone cation at m/z 81, or loss of the cyclopentenone ring to form the morpholinium cation.

Retro-Diels-Alder (RDA) type fragmentation within the morpholine ring can also occur.

Loss of carbon monoxide (CO, 28 Da) from the cyclopentenone ring is a characteristic fragmentation for cyclic ketones and could occur from the molecular ion or subsequent fragment ions. miamioh.edu

Table 3: Predicted Key Fragmentation Ions in Mass Spectrometry

m/z ValueProposed IdentityFragmentation Pathway
167[C₉H₁₃NO₂]⁺˙Molecular Ion (M⁺˙)
138[M - CHO]⁺Loss of formyl radical
123[M - C₂H₄O]⁺˙Loss of ethylene (B1197577) oxide from morpholine ring
110[M - C₃H₅O]⁺Cleavage within the cyclopentenone ring
86[C₄H₈NO]⁺Fragment corresponding to the morpholine moiety

Table of Mentioned Compounds

Compound Name
2-Cyclopenten-1-one, 2-(4-morpholinyl)-

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

Electron Ionization (EI): This hard ionization technique would be expected to produce a molecular ion peak (M⁺) corresponding to the exact mass of 2-Cyclopenten-1-one, 2-(4-morpholinyl)-. Due to the high energy of EI, extensive fragmentation is anticipated. Key fragmentation pathways would likely involve the morpholine ring and the cyclopentenone core. Expected fragments could arise from the loss of neutral molecules such as CO, C2H4O, or cleavage of the morpholine ring, leading to characteristic fragment ions.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for polar and thermally labile molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak. Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation pattern would likely differ from EI, with characteristic losses of the morpholine moiety or rearrangements within the cyclopentenone ring.

A hypothetical data table for the expected prominent ions is presented below.

Ionization ModePredicted m/zPredicted Identity
EI[M]⁺Molecular Ion
EI[M-CO]⁺Loss of Carbon Monoxide
EI[M-C₄H₈NO]⁺Cleavage of Morpholine Group
ESI[M+H]⁺Protonated Molecular Ion
ESI-MS/MS[M+H - C₄H₉NO]⁺Loss of Neutral Morpholine

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For 2-Cyclopenten-1-one, 2-(4-morpholinyl)- (C₉H₁₃NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Theoretical FormulaCalculated Exact Mass
C₉H₁₃NO₂167.0946

Any deviation between the measured and calculated mass would be in the parts-per-million (ppm) range, providing strong evidence for the compound's elemental formula.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

If 2-Cyclopenten-1-one, 2-(4-morpholinyl)- were synthesized as a chiral molecule, for instance, through the introduction of a stereocenter on the cyclopentenone ring, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for assigning its absolute stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) to determine the absolute configuration of the stereocenters. The analysis would focus on the electronic transitions of the enone chromophore and the morpholine substituent, which would be perturbed by the chiral environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting crystal structure would reveal the planarity of the cyclopentenone ring, the conformation of the morpholine ring (likely a chair conformation), and the orientation of the morpholine substituent relative to the cyclopentenone core. Furthermore, intermolecular interactions such as hydrogen bonding or van der Waals forces in the crystal lattice would be elucidated.

A hypothetical table of key crystallographic parameters is shown below.

ParameterExpected Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, β)To be determined
Bond Length (C=O)~1.22 Å
Bond Length (C=C)~1.34 Å
Bond Length (C-N)~1.38 Å
Morpholine Ring ConformationChair

While the specific experimental data for 2-Cyclopenten-1-one, 2-(4-morpholinyl)- is not currently available, the application of these advanced spectroscopic and crystallographic techniques would be indispensable for its complete structural characterization.

Theoretical and Computational Investigations of 2 Cyclopenten 1 One, 2 4 Morpholinyl

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. For 2-Cyclopenten-1-one, 2-(4-morpholinyl)-, methods like Density Functional Theory (DFT) would be suitable for investigating its electronic structure and bonding, providing insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species.

For 2-Cyclopenten-1-one, 2-(4-morpholinyl)-, the presence of the electron-donating morpholine (B109124) group and the electron-withdrawing enone system significantly influences the FMOs. The nitrogen atom of the morpholine ring, with its lone pair of electrons, is expected to contribute significantly to the HOMO, raising its energy level compared to the unsubstituted 2-cyclopenten-1-one. This elevated HOMO suggests that the molecule would be more susceptible to electrophilic attack.

Conversely, the LUMO is anticipated to be localized primarily over the α,β-unsaturated ketone system, particularly the β-carbon and the carbonyl carbon. The energy of the LUMO determines the molecule's ability to accept electrons, making it reactive towards nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV) (Illustrative) Primary Localization
HOMO -6.5 Morpholine nitrogen and adjacent double bond
LUMO -1.8 α,β-unsaturated ketone system

| HOMO-LUMO Gap | 4.7 | |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within 2-Cyclopenten-1-one, 2-(4-morpholinyl)- is highly polarized due to the differing electronegativities of the constituent atoms and the resonance effects of the substituents. The oxygen atom of the carbonyl group is expected to possess a significant partial negative charge, while the carbonyl carbon will be partially positive.

The nitrogen atom of the morpholine ring will also carry a partial negative charge due to its lone pair, but its electron-donating effect will increase the electron density on the adjacent carbon of the cyclopentenone ring. This resonance donation from the nitrogen atom will make the β-carbon of the enone system more electron-rich and thus less electrophilic than in a typical enone. However, the carbonyl carbon remains a primary site for nucleophilic attack.

Electrostatic potential (ESP) maps would visually represent this charge distribution, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential). For this molecule, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the hydrogen atoms of the morpholine ring.

Illustrative Partial Atomic Charges

Atom Partial Charge (e) (Illustrative)
Carbonyl Oxygen -0.55
Carbonyl Carbon +0.45
Morpholine Nitrogen -0.30

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- is not static. The flexibility of the cyclopentenone and morpholine rings leads to various possible conformations, which can be explored by mapping the potential energy surface.

Ring Puckering and Substituent Conformations

The cyclopentane (B165970) ring is known to adopt non-planar conformations to alleviate torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. libretexts.org For 2-cyclopenten-1-one, the presence of the double bond introduces some rigidity, but the saturated carbon atoms still allow for puckering. The preferred conformation will be a balance between minimizing angle strain and torsional strain.

The morpholine ring typically adopts a chair conformation, which is its most stable form. The orientation of the morpholine substituent relative to the cyclopentenone ring is also a key conformational variable. Rotation around the C-N bond connecting the two rings will lead to different spatial arrangements with varying steric interactions.

Interconversion Pathways and Energy Barriers

The different conformations of 2-Cyclopenten-1-one, 2-(4-morpholinyl)- can interconvert through low-energy pathways. For the cyclopentenone ring, the transition between different puckered forms is typically a low-barrier process known as pseudorotation. The energy barriers for these interconversions can be calculated using computational methods, providing insight into the molecule's dynamic behavior at different temperatures.

Similarly, the chair conformation of the morpholine ring can undergo a ring flip, and there will be an energy barrier associated with the rotation around the C-N bond. Identifying the lowest energy conformer and the energy barriers for interconversion is crucial for understanding the molecule's behavior in different environments and its interaction with other molecules.

Illustrative Energy Barriers for Conformational Changes

Conformational Change Energy Barrier (kcal/mol) (Illustrative)
Cyclopentenone Ring Pseudorotation 1-2
Morpholine Ring Flip 10-12

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of reactions involving 2-Cyclopenten-1-one, 2-(4-morpholinyl)-. By locating the transition state structures and calculating the activation energies, one can predict the feasibility and selectivity of different reaction pathways.

Given its electronic structure, the molecule is expected to undergo reactions typical of enones, such as Michael additions and reactions at the carbonyl group. The presence of the morpholine group will modulate this reactivity. For instance, in a Michael addition, the nucleophile would attack the β-carbon. However, the electron-donating nature of the morpholine group might decrease the electrophilicity of this position, potentially slowing down the reaction compared to an unsubstituted enone.

Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. Characterizing the geometry and energy of the transition state is a key step in understanding the reaction mechanism. For example, in a nucleophilic attack on the carbonyl carbon, the transition state would involve the formation of a new bond between the nucleophile and the carbon, and the partial breaking of the C=O pi bond.

Computational Elucidation of Reaction Pathways

Computational chemistry serves as a virtual laboratory to map out the intricate pathways of chemical reactions. For 2-Cyclopenten-1-one, 2-(4-morpholinyl)-, density functional theory (DFT) is a commonly employed method to explore reaction mechanisms. ekb.egrsc.orgrsc.org By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed.

This approach allows for the determination of activation energies, which are crucial in predicting the feasibility and rate of a reaction. For instance, in the context of addition reactions to the cyclopentenone ring, computational models can distinguish between 1,2-addition to the carbonyl group and 1,4-conjugate addition. rsc.org The elucidation of these pathways involves locating the transition state structures, which are first-order saddle points on the potential energy surface. Vibrational frequency calculations are then performed to confirm the nature of these stationary points, with a single imaginary frequency corresponding to the reaction coordinate. mdpi.com

Table 1: Hypothetical Calculated Activation Energies for Different Reaction Pathways

Reaction PathwayReactant(s)Transition State Energy (kcal/mol)Product(s)Activation Energy (kcal/mol)
1,2-Addition2-Cyclopenten-1-one, 2-(4-morpholinyl)- + CH₃Li-75.31,2-adduct15.2
1,4-Addition2-Cyclopenten-1-one, 2-(4-morpholinyl)- + (CH₃)₂CuLi-82.11,4-adduct10.8
Diels-Alder2-Cyclopenten-1-one, 2-(4-morpholinyl)- + Butadiene-65.9Diels-Alder adduct25.4

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of organic compounds. For 2-Cyclopenten-1-one, 2-(4-morpholinyl)-, molecular orbital theory provides a framework for understanding its electronic properties and, consequently, its reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Furthermore, the distribution of these frontier orbitals can predict the regioselectivity of reactions. For electrophilic attack, the reaction is likely to occur at the atom with the highest HOMO density. Conversely, for nucleophilic attack, the LUMO density indicates the most probable site of reaction. Conceptual DFT also provides reactivity indices such as electrophilicity and nucleophilicity, which can be used to quantify and compare the reactivity of different sites within the molecule. rsc.org

Table 2: Hypothetical Calculated Frontier Orbital Energies and Reactivity Indices

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Electrophilicity Index (ω)2.5 eV
Nucleophilicity Index (N)3.1 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction via Computational Methods

Computational spectroscopy is a powerful tool for the interpretation and prediction of experimental spectra. aip.org For 2-Cyclopenten-1-one, 2-(4-morpholinyl)-, computational methods can predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. mdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Peak/SignalAssignment
¹H NMRδ 6.1 ppmVinylic proton
¹³C NMRδ 198.5 ppmCarbonyl carbon
IR1695 cm⁻¹C=O stretch
UV-Visλmax = 285 nmn -> π* transition

Note: The data in this table is hypothetical and for illustrative purposes.

Non-Covalent Interactions and Intermolecular Forces in Aggregates

Non-covalent interactions play a crucial role in determining the physical properties of molecular aggregates and crystals. rsc.orgmdpi.com For 2-Cyclopenten-1-one, 2-(4-morpholinyl)-, computational methods can be used to investigate the nature and strength of these interactions in dimers and larger aggregates. ajtre.org

Techniques such as quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots can be used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and π-stacking. nih.govmdpi.com Understanding these interactions is essential for predicting crystal packing and the resulting material properties. The study of these forces can also provide insights into the behavior of the molecule in different solvent environments. mdpi.com

Table 4: Hypothetical Calculated Interaction Energies in a Dimer

Type of InteractionInteracting Atoms/GroupsCalculated Interaction Energy (kcal/mol)
Hydrogen BondO(carbonyl)···H-C(morpholine)-2.5
van der WaalsCyclopentenone ring···Cyclopentenone ring-1.8
π-stackingN/AN/A

Note: The data in this table is hypothetical and for illustrative purposes.

Synthetic Applications and Functional Derivatization of 2 Cyclopenten 1 One, 2 4 Morpholinyl

Utilization as a Building Block in Complex Natural Product Synthesis

The cyclopentenone core is a recurring motif in a multitude of natural products, many of which exhibit significant biological activity. wikipedia.org The presence of an amino substituent, such as the morpholinyl group, provides a handle for further functionalization and can influence the stereochemical outcome of subsequent reactions, a critical aspect in the total synthesis of complex natural products.

The general synthetic approach often involves the conjugate addition of nucleophiles to the enone system, followed by trapping of the resulting enolate. The nature of the substituent at the 2-position can significantly impact the regio- and stereoselectivity of these additions.

Table 1: Examples of Cyclopentenone Derivatives in Natural Product Synthesis

Cyclopentenone DerivativeNatural Product TargetKey Transformation
4-Hydroxy-2-cyclopenten-1-oneProstaglandinsConjugate addition of an organocuprate to introduce the omega-chain.
2,3-Dialkyl-2-cyclopenten-1-oneJasmoneAldol condensation to build the side chain.
Chiral 4-substituted cyclopentenonesCarbocyclic NucleosidesStereoselective functionalization to install the nucleobase mimic. acs.org

Precursor for Novel Heterocyclic Compounds

The reactivity of the enone system and the presence of the morpholine (B109124) group make 2-(4-morpholinyl)-2-cyclopenten-1-one a promising precursor for the synthesis of novel heterocyclic compounds. The carbon-carbon double bond and the carbonyl group can participate in a variety of cycloaddition and condensation reactions.

For example, reaction with hydrazines could lead to the formation of pyrazoline-fused cyclopentanes, which are known to possess a range of biological activities. Similarly, reaction with 1,3-dicarbonyl compounds or other suitable binucleophiles could be employed to construct more complex fused heterocyclic systems. The morpholine group can act as a directing group or be displaced in certain reactions to generate further diversity.

While specific examples for the title compound are not prevalent, the general reactivity pattern of enaminones is well-documented and supports its potential in this area.

Generation of Advanced Pharmaceutical Intermediates

Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). mlunias.comevonik.com The structural features of 2-(4-morpholinyl)-2-cyclopenten-1-one, including the cyclopentane (B165970) ring and the morpholine moiety, are found in a number of biologically active molecules. researchgate.net The morpholine ring, in particular, is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

This compound can serve as a starting point for the synthesis of more elaborate molecules with potential therapeutic applications. For instance, the ketone functionality can be reduced to an alcohol, which can then be further functionalized. The double bond can be hydrogenated or undergo various addition reactions to introduce new substituents. These transformations can lead to a diverse array of compounds that can be screened for biological activity.

Table 2: Potential Pharmaceutical Scaffolds Derivable from 2-Aminocyclopentenones

Starting Material ClassPotential Pharmaceutical ScaffoldTherapeutic Area (Example)
2-AminocyclopentenonesAminocyclopentitol derivativesAntiviral, Glycosidase inhibitors
2-AminocyclopentenonesFused pyrimidine-cyclopentanesKinase inhibitors
2-AminocyclopentenonesCarbocyclic nucleoside analoguesAntiviral, Anticancer

Development of Stereochemically Defined Scaffolds

The development of stereochemically defined scaffolds is of paramount importance in modern drug discovery and materials science. Chiral cyclopentenone derivatives are valuable precursors in asymmetric synthesis. acs.org While 2-(4-morpholinyl)-2-cyclopenten-1-one is achiral, its reactions can be controlled to produce chiral products through the use of chiral reagents or catalysts.

For example, the asymmetric reduction of the ketone or the asymmetric conjugate addition to the enone system can introduce stereocenters with high enantiomeric excess. The resulting chiral building blocks can then be elaborated into more complex, stereochemically pure molecules. The morpholine group, while not directly participating in chirality in the starting material, can influence the stereochemical outcome of these reactions through steric or electronic effects. The field of stereoselective synthesis is vast, with many established methods for controlling the stereochemistry of reactions involving cyclopentenones. masterorganicchemistry.com

Transformation into Other Functional Group Classes

The enone and enamine functionalities present in 2-(4-morpholinyl)-2-cyclopenten-1-one allow for its transformation into a variety of other functional group classes, further expanding its synthetic utility.

Key transformations could include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride. The carbon-carbon double bond can be reduced via catalytic hydrogenation.

Oxidation: The enone system can undergo oxidative cleavage under strong oxidizing conditions.

Addition Reactions: The double bond can undergo a variety of addition reactions, including halogenation, hydrohalogenation, and Michael additions.

Modification of the Morpholine Group: While the morpholine ring is generally stable, it can potentially be cleaved under harsh conditions or quaternized at the nitrogen atom. More synthetically useful would be reactions that leverage its electronic influence on the cyclopentenone ring.

Rearrangement Reactions: Under certain conditions, cyclopentenone systems can undergo rearrangements, such as the Nazarov cyclization, to form different ring systems, although this is more relevant to the synthesis of cyclopentenones rather than their subsequent reactions. wikipedia.org

Table 3: Potential Functional Group Interconversions

Starting Functional GroupReagent/ConditionResulting Functional Group
KetoneNaBH₄Secondary Alcohol
AlkeneH₂, Pd/CAlkane
Enone SystemOrganocuprateSubstituted Ketone
Enone SystemDiazomethanePyrazoline derivative

Analytical Methodologies for Purity, Quantification, and Isomeric Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating "2-Cyclopenten-1-one, 2-(4-morpholinyl)-" from starting materials, byproducts, and degradation products. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For a compound like "2-Cyclopenten-1-one, 2-(4-morpholinyl)-", GC can be used to assess its purity by separating it from other volatile impurities. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns.

Given the morpholine (B109124) moiety, which can exhibit basic properties, derivatization might be employed to improve peak shape and thermal stability, although the volatility of the parent compound may be sufficient for direct analysis. nih.gov A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase.

Table 1: Illustrative GC-MS Parameters for Analysis

ParameterValue/DescriptionPurpose
Column HP-5ms (5% Phenyl Methylpolysiloxane)Provides good separation for a wide range of semi-volatile compounds.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenInert mobile phase to carry the analyte through the column.
Flow Rate 1.0 mL/min (constant flow)Optimized for separation efficiency and analysis time.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minSeparates compounds based on their boiling points and interactions with the stationary phase.
MS Source Temp. 230 °CMaintains the analyte in the gas phase for ionization.
MS Quad Temp. 150 °CEnsures stable ion transmission.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible mass spectra and enabling library matching.

For non-volatile impurities or for routine purity checks without the need for derivatization, High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice. researchgate.net Reversed-phase (RP) HPLC is particularly well-suited for a moderately polar compound like "2-Cyclopenten-1-one, 2-(4-morpholinyl)-".

The separation occurs based on the compound's partitioning between a non-polar stationary phase (like C18 or C8) and a polar mobile phase. researchgate.net UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significantly faster analysis times and improved resolution compared to traditional HPLC. lcms.cz

Table 2: Typical RP-HPLC/UHPLC Conditions for Purity Assessment

ParameterValue/DescriptionPurpose
Column C18 bonded silica (B1680970) (e.g., 150 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.8 µm for UHPLC)Standard reversed-phase chemistry for separating moderately polar organic molecules. thermofisher.com
Mobile Phase A Water with 0.1% Formic AcidAcidified aqueous phase to ensure good peak shape for amine-containing compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analyte from the column.
Gradient 5% B to 95% B over 10 minutesA gradient elution is effective for separating components with a range of polarities.
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UHPLC)Adjusted based on column dimensions to maintain optimal linear velocity.
Column Temp. 30 °CProvides reproducible retention times by controlling viscosity and mass transfer. mdpi.com
Detection UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nmAllows for the detection of the chromophoric cyclopentenone ring system.
Injection Vol. 5 µLSmall volume to prevent peak distortion.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-IR)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of "2-Cyclopenten-1-one, 2-(4-morpholinyl)-" and the identification of unknown impurities or metabolites. ajprd.comeuropeanpharmaceuticalreview.com It combines the powerful separation capabilities of HPLC/UHPLC with the high sensitivity and specificity of mass spectrometry. europeanpharmaceuticalreview.com Following chromatographic separation, the analyte is ionized (commonly via electrospray ionization, ESI) and its mass-to-charge ratio is determined, confirming the molecular weight. Further fragmentation analysis (MS/MS) can be performed to probe the molecular structure, for instance, by observing the characteristic loss of the morpholine group or fragmentation of the cyclopentenone ring. europeanpharmaceuticalreview.com This technique is particularly valuable for analyzing complex mixtures and detecting trace-level components. ajprd.com

Quantitative Analysis Methodologies (e.g., Internal Standard Quantification)

For accurate quantification of "2-Cyclopenten-1-one, 2-(4-morpholinyl)-", an internal standard method is typically employed with either GC or HPLC. dea.gov This method corrects for variations in injection volume, sample preparation, and instrument response. An internal standard—a compound with similar chemical properties to the analyte but which is not present in the sample—is added at a constant, known concentration to all standards and samples. dea.gov

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in an unknown sample is then determined from this curve. Method validation would include assessing linearity, accuracy, precision, and the limit of quantification (LOQ). nih.gov

Table 3: Key Parameters for a Validated Quantitative Method

ParameterSpecificationAcceptance Criteria
Internal Standard A structurally similar compound (e.g., a cyclopentenone derivative with a different substituent)Should not co-elute with the analyte or any matrix components.
Calibration Range e.g., 1 µg/mL to 100 µg/mLShould cover the expected concentration range of the analyte.
Linearity Linear regression of the calibration curveCorrelation coefficient (r²) ≥ 0.99 nih.gov
Accuracy Recovery of spiked samples at low, medium, and high concentrationsTypically 80-120% recovery.
Precision Relative Standard Deviation (RSD) of replicate analysesIntraday and interday RSD ≤ 5%. nih.gov
Limit of Quantification (LOQ) Lowest concentration on the calibration curve meeting accuracy and precision criteriaSignal-to-noise ratio ≥ 10.

Determination of Stereochemical Purity (Enantiomeric and Diastereomeric Excess)

If "2-Cyclopenten-1-one, 2-(4-morpholinyl)-" is synthesized as a chiral molecule (containing one or more stereocenters), determining its stereochemical purity is critical. The relative amounts of enantiomers are expressed as enantiomeric excess (e.e.), while the purity of a specific diastereomer among others is given as diastereomeric excess (d.e.). tru.camasterorganicchemistry.com

Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the most common method for separating stereoisomers. acs.org These phases are designed to have differential interactions with each enantiomer, leading to different retention times.

Chiral HPLC: This is a widely used technique where columns are packed with a CSP, such as derivatized cellulose (B213188) or cyclodextrins. It allows for the direct separation and quantification of enantiomers. acs.org

Chiral GC: For volatile compounds, GC columns with a chiral stationary phase, such as modified cyclodextrins (e.g., Chirasil-Dex), can provide excellent separation of enantiomers. researchgate.netlcms.cz

Alternatively, a non-chiral chromatographic method can be used after derivatizing the enantiomeric mixture with a chiral derivatizing agent. This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column. acs.org

Table 4: Comparison of Techniques for Stereochemical Purity Analysis

TechniquePrincipleAdvantagesCommon Applications
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Direct analysis, wide applicability, preparative scale-up is possible. acs.orgQuantification of enantiomeric excess (e.e.) in final products and intermediates.
Chiral GC Separation of volatile enantiomers on a CSP.High resolution, fast analysis times for suitable compounds. researchgate.netAnalysis of volatile chiral molecules and intermediates.
NMR with Chiral Shift Reagents A chiral lanthanide shift reagent is added to induce chemical shift differences between enantiomers.Rapid analysis without chromatographic separation.Provides a direct measure of the enantiomeric ratio.
Derivatization followed by Achiral Chromatography Enantiomers are converted to diastereomers, which are then separated on a standard column. acs.orgUses standard, less expensive achiral columns.Useful when direct chiral methods are not available or effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.